(2-Aminothiophen-3-YL)(thiophen-2-YL)methanone
Overview
Description
(2-Aminothiophen-3-YL)(thiophen-2-YL)methanone is a type of chemical entity and a subclass of a chemical compound . It has a molecular weight of 209.29 daltons . This compound is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone crystallizes in the orthorhombic space group Pna21 .Chemical Reactions Analysis
The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives, which makes aminothiophene derivatives .Scientific Research Applications
- Thiophene derivatives, including “(2-Aminothiophen-3-YL)(thiophen-2-YL)methanone,” serve as a potential class of biologically active compounds. Medicinal chemists explore their structures to design advanced drugs with diverse effects . For instance, suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a voltage-gated sodium channel blocker and dental anesthetic) contain thiophene frameworks.
- Thiophene-based molecules play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Their unique electronic properties make them valuable for developing efficient electronic devices .
- Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion makes them relevant for various engineering applications .
- Thiophene-containing compounds exhibit pharmacological effects, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Researchers explore these properties for potential therapeutic interventions.
- Kaolin-catalyzed reactions involving “(2-Aminothiophen-3-YL)(thiophen-2-YL)methanone” lead to the synthesis of Betti bases. These derivatives have been evaluated for their in vitro anticancer and antioxidant activities .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Pharmacological Properties
Betti Bases Synthesis
Metal Complexing Agents and Insecticides
properties
IUPAC Name |
(2-aminothiophen-3-yl)-thiophen-2-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS2/c10-9-6(3-5-13-9)8(11)7-2-1-4-12-7/h1-5H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEECHCYDZUFHRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(SC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484439 | |
Record name | (2-Aminothiophen-3-yl)(thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70484439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminothiophen-3-YL)(thiophen-2-YL)methanone | |
CAS RN |
21582-46-7 | |
Record name | (2-Aminothiophen-3-yl)(thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70484439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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